
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene is a complex organic compound characterized by its unique structure, which includes three heptyloxy groups and three methoxy groups attached to a triphenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene typically involves the alkylation of a triphenylene precursor. The process begins with the preparation of the triphenylene core, followed by the introduction of heptyloxy and methoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and sodium hydride as a base. The reaction conditions often involve refluxing in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The heptyloxy and methoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Applications De Recherche Scientifique
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene exerts its effects is primarily related to its electronic structure. The triphenylene core provides a rigid, planar framework that facilitates π-π stacking interactions, which are crucial for its function in organic electronics and materials science. The heptyloxy and methoxy groups enhance the solubility and processability of the compound, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,10-Tris(heptyloxy)-3,7,11-tris(pentyloxy)triphenylene
- 2,6,10-Tris(heptyloxy)-3,7,11-tripropoxytriphenylene
Uniqueness
Compared to similar compounds, 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene offers a unique combination of solubility, electronic properties, and functional group versatility. The presence of methoxy groups provides additional sites for chemical modification, allowing for the fine-tuning of its properties for specific applications.
Propriétés
Numéro CAS |
906663-77-2 |
|---|---|
Formule moléculaire |
C42H60O6 |
Poids moléculaire |
660.9 g/mol |
Nom IUPAC |
2,6,10-triheptoxy-3,7,11-trimethoxytriphenylene |
InChI |
InChI=1S/C42H60O6/c1-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43-4)35-29-41(47-23-20-17-14-11-8-2)39(45-6)27-33(35)36-30-42(38(44-5)26-32(34)36)48-24-21-18-15-12-9-3/h25-30H,7-24H2,1-6H3 |
Clé InChI |
ZABKFERCVBXZPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OC)OCCCCCCC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)

![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

